molecular formula C₃₂H₃₈N₈O₁₀S₂ B1140653 N,N-dimethylarginine CAS No. 102783-24-4

N,N-dimethylarginine

Cat. No. B1140653
CAS RN: 102783-24-4
M. Wt: 758.82
InChI Key:
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Description

Synthesis Analysis

N,N-Dimethylarginine is produced via the methylation of arginine residues in proteins by methyltransferases, which are widely distributed throughout the body. This methylation process is crucial for the modulation of NO production, as this compound competes with L-arginine, the substrate for NOS. The regulation of this compound levels is thus a significant factor in maintaining vascular health and regulating blood pressure (Alpoim et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound comprises a central guanidino group that is critical for its interaction with NOS, affecting the enzyme's activity towards L-arginine. This structure is essential for its inhibitory action, as it allows this compound to mimic L-arginine closely enough to compete for binding to NOS, thus inhibiting the production of NO (Kayacelebi et al., 2015).

Scientific Research Applications

  • Cardiovascular Disease Predictor : ADMA and SDMA are strong predictors of cardiovascular events and mortality in various illnesses. Their roles in inhibiting nitric oxide (NO) production contribute to vascular pathologies (Tain & Hsu, 2017).

  • Pharmacological Modulation : Different classes of drugs, including angiotensin II antagonists and statins, can reduce ADMA levels in plasma or tissue. Understanding these mechanisms may lead to new therapies for diseases where ADMA plays a critical role (Marín & Máñez, 2011).

  • Chronic Kidney Disease Marker : ADMA is considered a common pathway mediating adverse vascular effects in chronic kidney disease and predicts cardiovascular events and mortality in this population (Kielstein & Zoccali, 2008).

  • Diastolic Dysfunction in CKD Patients : NT‐proBNP and SDMA may be useful for detecting renal and left ventricular diastolic dysfunction in chronic kidney disease patients and renal transplant recipients (Memon et al., 2013).

  • Vascular Homeostasis Disruption : Dysfunction of dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes ADMA, can lead to ADMA accumulation, reduced NO signaling, and subsequent vascular pathophysiology including endothelial dysfunction and elevated blood pressure (Leiper et al., 2007).

  • Regulation of Nitric Oxide Synthesis : Dimethylarginine dimethylaminohydrolase (DDAH) plays a key role in the metabolism of ADMA, affecting nitric oxide synthesis, and could be a target for therapeutic intervention in diseases where NO generation is disrupted (Macallister et al., 1996).

  • Role in Hypercholesterolemia : ADMA is upregulated by LDL cholesterol in human endothelial cells, contributing to endothelial dysfunction and atherosclerosis. This links ADMA with the adverse effects of hypercholesterolemia on cardiovascular health (Böger et al., 2000).

  • Muscle Development : ADMA is present in myosin during muscle development, suggesting a role in muscle physiology and potentially in muscle-related diseases (Reporterer & Corbin, 1971).

  • Cerebrovascular Risk Marker : ADMA is associated with cerebrovascular risk, morbidity, and mortality, highlighting its potential as a biomarker in cerebrovascular diseases (Grosse et al., 2020).

Safety and Hazards

N,N-Dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

Biochemical Analysis

Biochemical Properties

N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .

Cellular Effects

This compound has been associated with various diseases. Elevated levels of this compound are accompanied by endothelial dysfunction and predict adverse outcome after ischemic stroke . It is also associated with cardiovascular disease in renal failure patients . It is thought to mediate its adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Molecular Mechanism

This compound is an endogenous inhibitor of nitric oxide synthase . It inhibits nitric oxide formation by displacing L-arginine from nitric oxide synthase . This leads to a decrease in nitric oxide production, which plays a crucial role in maintaining vascular tone and structure .

Temporal Effects in Laboratory Settings

The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . This suggests that the effects of this compound on cellular function may change over time as it is metabolized and excreted .

Metabolic Pathways

This compound is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine .

Transport and Distribution

This compound is transported by the mitochondrial carrier SLC25A2 . This carrier protein transports this compound across the inner mitochondrial membrane . This suggests that this compound can be distributed within cells and tissues via this transport mechanism .

Subcellular Localization

This suggests that this compound may be localized in the cytoplasm of cells .

properties

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017725
Record name Dimethyl-L-arginine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

30315-93-6
Record name Asymmetric dimethylarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30315-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethylarginine
Source ChemIDplus
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Record name N,N-dimethylarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01686
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Record name Dimethyl-L-arginine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 197 °C
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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